Phosphoenolpyruvate

Catalog No.
S574744
CAS No.
138-08-9
M.F
C3H5O6P
M. Wt
168.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphoenolpyruvate

CAS Number

138-08-9

Product Name

Phosphoenolpyruvate

IUPAC Name

2-phosphonooxyprop-2-enoic acid

Molecular Formula

C3H5O6P

Molecular Weight

168.04 g/mol

InChI

InChI=1S/C3H5O6P/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H2,6,7,8)

InChI Key

DTBNBXWJWCWCIK-UHFFFAOYSA-N

SMILES

C=C(C(=O)O)OP(=O)(O)O

Synonyms

Phosphoenolpyruvate

Canonical SMILES

C=C(C(=O)O)OP(=O)(O)O

Description

The exact mass of the compound Phosphoenolpyruvate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Hydroxy Acids. It belongs to the ontological category of carboxyalkyl phosphate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Central Carbon Metabolism

PEP plays a central role in glycolysis, the process by which cells break down glucose for energy. It acts as a high-energy phosphate donor in the final step of glycolysis, transferring a phosphate group to ADP to generate ATP, the primary cellular energy currency . Additionally, PEP serves as a crucial precursor for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors like pyruvate and lactate . Studying the regulation and activity of enzymes involved in PEP conversion helps researchers understand cellular energy metabolism and its potential manipulation for therapeutic purposes.

Bacterial Sugar Transport

PEP is also crucial in the phosphoenolpyruvate-dependent sugar transport system (PTS) of many bacteria. This system allows bacteria to import and simultaneously phosphorylate various sugars, including glucose, into the cell for utilization . Studying the PTS and its regulation by PEP aids in understanding bacterial nutrient acquisition and its potential targeting for developing novel antimicrobial strategies.

Organ Preservation and Protection

Recent research explores the potential of PEP as a cytoprotectant and antioxidant in organ preservation. Studies suggest that PEP can alleviate tissue damage and oxidative stress during cold storage of organs like the liver, potentially improving their viability for transplantation . This research area holds promise for enhancing organ transplantation success rates.

Plant and Algal Metabolism

PEP plays a vital role in several metabolic pathways in plants and algae. It is a crucial substrate for shikimate pathway, responsible for synthesizing essential aromatic compounds like phenylalanine, tyrosine, and lignin . Additionally, PEP is involved in C4 photosynthesis, a more efficient CO2 fixation pathway found in certain plants, where it acts as a CO2 acceptor . Understanding the role of PEP in these pathways is crucial for research on plant and algal metabolism and their potential manipulation for improved agricultural practices.

Phosphoenolpyruvate is a crucial biochemical compound characterized as the carboxylic acid derived from the enol form of pyruvate and phosphate. It exists predominantly as an anion at physiological pH and is recognized for having one of the highest-energy phosphate bonds, with a bond energy of approximately -61.9 kJ/mol. This high-energy bond makes phosphoenolpyruvate a vital intermediate in several metabolic pathways, including glycolysis and gluconeogenesis, where it plays a key role in energy transfer and carbon fixation in various organisms, including plants and bacteria .

  • In Glycolysis: Phosphoenolpyruvate is converted to pyruvate by the enzyme pyruvate kinase, which transfers its phosphate group to adenosine diphosphate, generating adenosine triphosphate (ATP) in the process. This reaction is exergonic and essentially irreversible under cellular conditions .
  • In Gluconeogenesis: The synthesis of phosphoenolpyruvate occurs through the decarboxylation of oxaloacetate, catalyzed by phosphoenolpyruvate carboxykinase. This step is crucial for gluconeogenesis, contributing to glucose synthesis during fasting or low-carbohydrate conditions .
  • In Plant Metabolism: In plants, phosphoenolpyruvate is involved in the shikimate pathway leading to the biosynthesis of aromatic amino acids. It reacts with erythrose-4-phosphate to form 3-deoxy-D-arabinoheptulosonate-7-phosphate, facilitated by DAHP synthase .

Phosphoenolpyruvate serves multiple biological functions:

  • Energy Production: It acts as a high-energy donor in ATP synthesis during glycolysis.
  • Carbon Fixation: In C4 plants, phosphoenolpyruvate reacts with bicarbonate to form oxaloacetate via phosphoenolpyruvate carboxylase, playing a critical role in carbon fixation .
  • Biosynthesis: It is involved in synthesizing various metabolites essential for cellular function and growth.

Phosphoenolpyruvate has several practical applications:

  • Biotechnology: Its role as a substrate in various enzymatic reactions makes it valuable in metabolic engineering and synthetic biology.
  • Research: Phosphoenolpyruvate is often used in studies related to energy metabolism and enzymatic function due to its central role in metabolic pathways.
  • Agriculture: Understanding its function in plant metabolism can aid in developing crops with improved carbon fixation efficiency.

Research has shown that phosphoenolpyruvate interacts with various enzymes and substrates:

  • Enzyme Interactions: It acts as a substrate for enzymes such as pyruvate kinase and phosphoenolpyruvate carboxykinase, which are crucial for energy metabolism and gluconeogenesis .
  • Metabolic Regulation: Studies indicate that phosphoenolpyruvate levels can influence the activity of key metabolic enzymes, thereby playing a role in regulating metabolic fluxes within cells .

Phosphoenolpyruvate shares similarities with several other biochemical compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure/FunctionUnique Features
PyruvatePrecursor to phosphoenolpyruvateLower energy state compared to phosphoenolpyruvate
2-PhosphoglycerateIntermediate in glycolysisDirectly converted to phosphoenolpyruvate
OxaloacetateKey intermediate in gluconeogenesisForms phosphoenolpyruvate via decarboxylation
Acetyl PhosphateHigh-energy phosphate compoundUsed mainly for acyl transfer reactions
Adenosine TriphosphatePrimary energy currency in cellsCentral role in energy transfer; not a direct precursor

Phosphoenolpyruvate's high-energy phosphate bond sets it apart from these compounds, making it particularly effective for energy transfer processes within cells. Its involvement in both glycolysis and gluconeogenesis further emphasizes its central role in cellular metabolism compared to other similar compounds.

The study of PEP began with its identification as the product of enolase activity in glycolysis. In 1934, Lohmann and Meyerhof discovered that enolase catalyzes the dehydration of 2-phosphoglycerate to PEP, a reaction central to substrate-level phosphorylation. By the 1960s, PEP’s role expanded beyond glycolysis. Researchers identified PEP carboxylase in plants, which carboxylates PEP to oxaloacetate during C$$_4$$ photosynthesis, and PEP carboxykinase (PEPCK), a key enzyme in gluconeogenesis.

A breakthrough occurred in 1964 with the discovery of PEP synthase in Escherichia coli, an enzyme directly synthesizing PEP from pyruvate and ATP. This revealed PEP’s anaplerotic role in replenishing tricarboxylic acid (TCA) cycle intermediates. The 1990s brought molecular insights into PEPCK’s structure and regulation, highlighting its phosphorylation-dependent activity in liver and kidney tissues. Recent advances include the identification of inorganic pyrophosphate-dependent PEPCK (PPi-PEPCK) in Entamoeba histolytica, linking PEP metabolism to parasitic energy strategies.

Evolutionary Significance Across Biological Domains

PEP’s versatility has driven its conservation and adaptation across evolutionary lineages:

In Bacteria

  • Phosphotransferase System (PTS): PEP serves as the phosphoryl donor for sugar transport in bacteria, a mechanism first described in 1964. This system couples carbohydrate uptake with phosphorylation, conserving energy while regulating carbon flux.
  • Anaplerotic Pathways: E. coli use PEP carboxylase to convert PEP to oxaloacetate, maintaining TCA cycle intermediates during growth on carbohydrates.

In Plants

  • C$$4$$ Photosynthesis: PEP carboxylase in mesophyll cells fixes bicarbonate into oxaloacetate, a hallmark of C$$4$$ plants like maize. Evolutionary studies show that C$$4$$-specific PEPC isoforms arose through gene duplication and neofunctionalization from C$$3$$ ancestors.
  • Shikimate Pathway: PEP contributes to aromatic amino acid biosynthesis, with DAHP synthase catalyzing its condensation with erythrose-4-phosphate.

In Eukaryotes

  • Immune Regulation: Recent work demonstrates that PEP inhibits pathogenic Th17 cell differentiation by binding JunB, a transcription factor critical for autoimmune responses.
  • Parasitic Adaptations: The protozoan Entamoeba histolytica utilizes PPi-PEPCK to bypass ATP-dependent steps, optimizing energy metabolism in low-oxygen environments.

Fundamental Role in Energy Metabolism

PEP operates at key nodes in central metabolism:

Glycolysis

Enolase generates PEP from 2-phosphoglycerate, which pyruvate kinase then converts to pyruvate, yielding one ATP per molecule:
$$
\text{2-Phosphoglycerate} \xrightarrow{\text{Enolase}} \text{PEP} + \text{H}_2\text{O} \quad
$$
$$
\text{PEP} + \text{ADP} \xrightarrow{\text{Pyruvate Kinase}} \text{Pyruvate} + \text{ATP} \quad
$$

Gluconeogenesis

PEPCK catalyzes the decarboxylation of oxaloacetate to PEP, consuming GTP:
$$
\text{Oxaloacetate} + \text{GTP} \rightarrow \text{PEP} + \text{GDP} + \text{CO}_2 \quad
$$

C$$_4$$ Carbon Fixation

PEP carboxylase in C$$4$$ plants enhances photosynthetic efficiency by concentrating CO$$2$$:
$$
\text{PEP} + \text{HCO}3^- \xrightarrow{\text{PEPC}} \text{Oxaloacetate} + \text{P}i \quad
$$

Table 1: Key Enzymatic Reactions Involving PEP

ReactionEnzymeOrganismΔG'° (kJ/mol)
2-PG → PEP + H$$_2$$OEnolaseUniversal+1.8
PEP → Pyruvate + ATPPyruvate KinaseUniversal-31.4
Oxaloacetate → PEP + CO$$_2$$PEP CarboxykinaseMammals-2.1
PEP + HCO$$_3^-$$ → OxaloacetatePEP CarboxylaseC$$_4$$ Plants-28.9

Current Research Landscape and Emerging Paradigms

Therapeutic Applications

  • Autoimmune Diseases: PEP suppresses Th17 cell-mediated inflammation by inhibiting JunB-DNA interactions, offering a novel strategy for treating multiple sclerosis.
  • Metabolic Engineering: Corynebacterium glutamicum strains engineered with enhanced PEP carboxylase activity produce aromatic amino acids at industrial scales.

Structural and Mechanistic Insights

  • Allosteric Regulation: Phosphorylation of Ser-8 in plant PEP carboxylase reduces malate inhibition, optimizing C$$_4$$ photosynthesis under high light.
  • Enzyme Engineering: Directed evolution of PEPC in Flaveria species has yielded variants with higher bicarbonate affinity, informing efforts to improve crop yields.

Synthetic Biology

  • PPi-PEPCK in Bioremediation: The PPi-dependent PEPCK from Propionibacterium freudenreichii enables ATP-free biosynthesis pathways, reducing metabolic costs in engineered microbes.

Glycolytic Pathway Integration

Terminal Phosphoryl Transfer Mechanisms

The final step of glycolysis involves pyruvate kinase catalyzing the irreversible transfer of PEP's phosphoryl group to adenosine diphosphate (ADP), generating adenosine triphosphate (ATP) and pyruvate [7]. This reaction employs a conserved catalytic lysine residue (Lys270 in humans) to stabilize the pentacoordinate transition state during phosphate transfer [7]. Magnesium ions coordinate substrate binding, while the enol-to-keto tautomerization of pyruvate drives the reaction forward thermodynamically [7]. The enzyme's active site architecture ensures precise orientation of phosphoenolpyruvate and ADP, with monovalent cations facilitating phosphate group alignment [7].

Substrate-Level Phosphorylation Events

Phosphoenolpyruvate participates in two substrate-level phosphorylation events during glucose catabolism:

  • 1,3-Bisphosphoglycerate to 3-Phosphoglycerate: Phosphoglycerate kinase transfers a phosphate to ADP, yielding ATP [3] [8].
  • PEP to Pyruvate: Pyruvate kinase catalyzes the second ATP synthesis [4] [7].
    These reactions collectively produce 4 ATP molecules per glucose molecule in glycolysis, offsetting the initial ATP investment [3]. The high phosphoryl transfer potential of PEP (−61.9 kJ/mol) enables ATP synthesis without oxygen dependence [6] [8].

Regulatory Control Points in Carbon Flow

Pyruvate kinase activity governs glycolytic flux through three regulatory mechanisms:

  • Allosteric Activation: Fructose-1,6-bisphosphate induces a conformational change, increasing enzyme activity 10- to 20-fold [4] [7].
  • Energy-State Sensing: ATP inhibits while AMP activates mammalian isoforms [4] [5].
  • Post-Translational Modification: Phosphorylation inactivates hepatic isoforms during fasting [4].
    This tight regulation prevents simultaneous glycolysis and gluconeogenesis, conserving cellular energy [5] [7].

Gluconeogenic Pathway Functions

Oxaloacetate Conversion Mechanisms

Phosphoenolpyruvate carboxykinase (PEPCK) bypasses pyruvate kinase's irreversibility by converting oxaloacetate to PEP using guanosine triphosphate (GTP) [1] [6]. This mitochondrial-cytosolic shuttle system requires coordinated action of:

  • Mitochondrial PEPCK: Generates PEP from oxaloacetate
  • Malate Dehydrogenase: Transports carbon skeletons across membranes
    The reaction (Oxaloacetate + GTP → PEP + GDP + CO₂) establishes PEP as the gluconeogenic precursor for glucose synthesis [1] [6].

Energetic Requirements and GTP Utilization

Gluconeogenesis consumes 6 nucleoside triphosphates per glucose molecule, with PEPCK's GTP requirement accounting for 33% of this energy investment [1] [6]. The use of GTP instead of ATP:

  • Couples gluconeogenesis to citric acid cycle activity
  • Prevents futile cycling with glycolytic ATP
  • Maintains nucleotide pool homeostasis during prolonged fasting [5].

Rate-Limiting Step Analysis

PEPCK catalyzes the first committed step of gluconeogenesis, with flux controlled by:

  • Substrate Availability: Oxaloacetate and GTP levels [5]
  • Enzyme Expression: Hormonal regulation via glucocorticoids and cAMP [5]
  • Allosteric Modulation: Acetyl-CoA activation in liver mitochondria [5]
    Knockout studies demonstrate 60-70% reduction in hepatic glucose output when PEPCK activity is inhibited [5].

Anaplerotic and Cataplerotic Processes

Citric Acid Cycle Anion Recycling

Phosphoenolpyruvate carboxylase replenishes oxaloacetate through β-carboxylation:
PEP + HCO₃⁻ → Oxaloacetate + Pᵢ
This anaplerotic reaction maintains citric acid cycle intermediates during amino acid catabolism [6]. In C4 plants, this pathway concentrates CO₂ for Calvin cycle efficiency [1] [2].

Carbon Skeleton Supply for Biosynthesis

PEP serves as precursor for:

  • Aromatic Amino Acids: Via shikimate pathway in plants and microbes [6]
  • Phenylpropanoids: Lignin and flavonoid biosynthesis [1]
  • C4 Metabolism: 50% of PEP carbon enters mesophyll cell bundle sheath transport [1]

Metabolic Flexibility Contributions

PEP's dual role in energy production and biosynthesis enables rapid metabolic switching:

  • Cancer Cells: Upregulate PEP carboxylase to support nucleotide synthesis [7]
  • Bacteria: Utilize PEP-dependent phosphotransferase systems for sugar uptake [2]
  • Plants: Balance PEP allocation between respiration and secondary metabolism [1]

Futile Cycling and Metabolic Regulation

Pyruvate-Phosphoenolpyruvate Cycling

Simultaneous pyruvate kinase and PEPCK activity creates an ATP/GTP hydrolysis cycle dissipating 4.1 kJ/mol [5]. Regulatory safeguards include:

  • Compartmentalization: Hepatic PEPCK localized in mitochondria [5]
  • Reciprocal Regulation: Insulin suppresses PEPCK transcription [4]
  • Metabolite Channelling: Microdomain organization prevents substrate crossover [5]

Energy State Sensing Mechanisms

Adenylate energy charge modulates PEP metabolism through:

Energy StatePyruvate Kinase ActivityPEPCK Activity
High ATPInhibitedSuppressed
Low ATPActivatedInduced

This dual regulation ensures net carbon flux directionality matching cellular needs [4] [5].

Allosteric Regulatory Networks

Key regulatory interactions include:

  • Fructose-1,6-bisphosphate: Binds pyruvate kinase's allosteric site, increasing Vmax 20-fold [4] [7]
  • Alanine: Feedback inhibitor in muscle isoforms [4]
  • Acetyl-CoA: Activates PEP carboxylase in liver [6]
  • PPDK Regulatory Protein: Controls C4 plant PEP synthesis via phosphorylation [1]

Physical Description

Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

167.98237487 g/mol

Monoisotopic Mass

167.98237487 g/mol

Heavy Atom Count

10

UNII

545YL308OW

Other CAS

138-08-9

Wikipedia

Phosphoenolpyruvic_acid

General Manufacturing Information

2-Propenoic acid, 2-(phosphonooxy)-: INACTIVE

Dates

Modify: 2023-07-17

The Antimicrobial Activity of the Glycocin Sublancin Is Dependent on an Active Phosphoenolpyruvate-Sugar Phosphotransferase System

Subhanip Biswas, Chunyu Wu, Wilfred A van der Donk
PMID: 34242010   DOI: 10.1021/acsinfecdis.1c00157

Abstract

Antimicrobial resistance is a global challenge that is compounded by the limited number of available targets. Glycocins are antimicrobial glycopeptides that are believed to have novel targets. Previous studies have shown that the mechanism of action of the glycocin sublancin 168 involves the glucose uptake system. The phosphoenolpyruvate:sugar phosphotransferase system (PTS) phosphorylates the C6 hydroxyl group on glucose during import. Since sublancin carries a glucose on a Cys on an exposed loop, we investigated whether phosphorylation of this glucose might be involved in its mechanism of action by replacement with xylose. Surprisingly, the xylose analog was more active than wild-type sublancin and still required the glucose PTS for activity. Overexpression of the individual components of the PTS rendered cells more sensitive to sublancin, and their resistance frequency was considerably decreased. These observations suggest that sublancin is activated in some form by the glucose PTS or that sublancin imparts a deleterious gain-of-function on the PTS. Superresolution microscopy studies with fluorescent sublancin and fluorescently labeled PTS proteins revealed localization of both at the poles of cells. Resistant mutants raised under conditions that would minimize mutation of the PTS revealed mutations in FliQ, a protein involved in the flagellar protein export process. Overexpression of FliQ lead to decreased sensitivity of cells to sublancin. Collectively, these findings enforce a model in which the PTS is required for sublancin activity, either by inducing a deleterious gain-of-function or by activating or transporting sublancin.


Identification of promoter response elements that mediate propionate induction of bovine cytosolic phosphoenolpyruvate carboxykinase (PCK1) gene transcription

Q Zhang, S L Koser, S S Donkin
PMID: 33741163   DOI: 10.3168/jds.2020-18993

Abstract

Cytosolic phosphoenolpyruvate carboxykinase (PCK1) is a key enzyme for gluconeogenesis that is positively regulated by propionate in bovines at the transcription level. The specific elements that determine propionate responsiveness within the bovine PCK1 promoter are unknown. In silico promoter analysis of the bovine PCK1 gene revealed several clusters of transcription factor binding sites. In the present study, we determined the essentiality of the putative cyclic AMP response element (CRE) at -94 through -87 bp and the 2 putative hepatic nuclear factor 4α (HNF4α) binding elements at +68 through +72 and -1,078 through -1,074, respectively, in mediating bovine PCK1 promoter responses to propionate and other regulators, including butyrate, cyclic AMP (cAMP), and glucocorticoids. The wild-type bovine PCK1 promoter [PCK1
] was ligated to a luciferase reporter gene and transfected into rat hepatoma (H4IIE) cells. Activities of PCK1
were induced by approximately 2-, 2-, 4-, 8-, 9-, 18-, and 16-fold respectively when exposed to cAMP (as 1.0 mM 8-Br-cAMP), 5.0 μM dexamethasone, cAMP + dexamethasone, 2.5 mM propionate, cAMP + propionate, cAMP + dexamethasone + propionate, and 2.5 mM butyrate. Seven mutants lacking either one single site, 2 of the 3 sites, or all 3 sites, generated by site-directed mutagenesis, were tested. Responses to propionate and all other treatments were completely abolished when CRE at -94 through -87 bp and HNF4α at +68 through +72 bp were both deleted. Our data indicate that these 2 regulatory elements act synergistically to mediate the bovine PCK1 promoter responses to propionate as well as butyrate, cAMP, and dexamethasone. The activation of PCK1 through these regulatory elements serves to activate the metabolic potential of bovine toward gluconeogenesis when the primary substrate for gluconeogenesis, propionate, is also present.


Proteolytic cleavage of Arabidopsis thaliana phosphoenolpyruvate carboxykinase-1 modifies its allosteric regulation

Bruno E Rojas, Matías D Hartman, Carlos M Figueroa, Alberto A Iglesias
PMID: 33315117   DOI: 10.1093/jxb/eraa583

Abstract

Phosphoenolpyruvate carboxykinase (PEPCK) plays a crucial role in gluconeogenesis. In this work, we analyze the proteolysis of Arabidopsis thaliana PEPCK1 (AthPEPCK1) in germinating seedlings. We found that the amount of AthPEPCK1 protein peaks at 24-48 h post-imbibition. Concomitantly, we observed shorter versions of AthPEPCK1, putatively generated by metacaspase-9 (AthMC9). To study the impact of AthMC9 cleavage on the kinetic and regulatory properties of AthPEPCK1, we produced truncated mutants based on the reported AthMC9 cleavage sites. The Δ19 and Δ101 truncated mutants of AthPEPCK1 showed similar kinetic parameters and the same quaternary structure as the wild type. However, activation by malate and inhibition by glucose 6-phosphate were abolished in the Δ101 mutant. We propose that proteolysis of AthPEPCK1 in germinating seedlings operates as a mechanism to adapt the sensitivity to allosteric regulation during the sink-to-source transition.


The Phosphoenolpyruvate Carboxykinase Is a Key Metabolic Enzyme and Critical Virulence Factor of

Aida Feiz Barazandeh, Zhirong Mou, Nnamdi Ikeogu, Edgard M Mejia, Chidalu A Edechi, Wen-Wei Zhang, Javad Alizadeh, Grant M Hatch, Saeid Ghavami, Greg Matlashewski, Aaron J Marshall, Jude E Uzonna
PMID: 33462138   DOI: 10.4049/jimmunol.2000517

Abstract

There is currently no effective vaccine against leishmaniasis because of the lack of sufficient knowledge about the Ags that stimulate host-protective and long-lasting T cell-mediated immunity. We previously identified
phosphoenolpyruvate carboxykinase (PEPCK, a gluconeogenic enzyme) as an immunodominant Ag that is expressed by both the insect (promastigote) and mammalian (amastigote) stages of the parasite. In this study, we investigated the role of PEPCK in metabolism, virulence, and immunopathogenicity of
We show that targeted loss of PEPCK results in impaired proliferation of
in axenic culture and bone marrow-derived macrophages. Furthermore, the deficiency of PEPCK results in highly attenuated pathology in vivo. BALB/c mice infected with PEPCK-deficient parasites failed to develop any cutaneous lesions despite harboring parasites at the cutaneous site of infection. This was associated with a dramatic reduction in the frequency of cytokine (IFN-γ, IL-4, and IL-10)-producing CD4
T cells in spleens and lymph nodes draining the infection site. Cells from mice infected with PEPCK-deficient parasites also produced significantly low levels of these cytokines into the culture supernatant following in vitro restimulation with soluble
Ag. PEPCK-deficient parasites exhibited significantly greater extracellular acidification rate, increased proton leak, and decreased ATP-coupling efficiency and oxygen consumption rates in comparison with their wild-type and addback counterparts. Taken together, these results show that PEPCK is a critical metabolic enzyme for
, and its deletion results in altered metabolic activity and attenuation of virulence.


Association of phosphoenolpyruvate carboxykinase 1 protein kinase activity-dependent sterol regulatory element-binding protein 1 activation with prognosis of oesophageal carcinoma

Fei Shao, Xueli Bian, Hongfei Jiang, Gaoxiang Zhao, Lei Zhu, Daqian Xu, Shuai Wang, Wei Guo, Dongming Xing, Qi Xue, Yibo Gao, Jie He, Zhimin Lu
PMID: 33278777   DOI: 10.1016/j.ejca.2020.09.040

Abstract

Metabolic enzymes have non-canonical functions and play vital roles in the regulation of various cellular activities. Phosphoenolpyruvate carboxykinase 1 (PCK1), a gluconeogenic enzyme, was recently identified as an AKT-dependent protein kinase and promoted sterol regulatory element-binding protein 1 (SREBP1)-dependent lipogenesis. However, association of this protein kinase activity of PCK1 with progression of oesophageal squamous cell carcinoma (ESCC) is unclear.
We examined 200 ESCC patient samples and prognosis using immunohistochemistry, multivariate Cox regression and Kaplan-Meier Plot analyses.
We show that the expression levels of AKT pS473, AKT-regulated PCK1 pS90, PCK1-mediated INSIG1 pS207/INSIG2 pS151 and nuclear SREBP1 were higher in analysed 200 human ESCC specimens than in their adjacent non-tumour tissues; the expression levels of these proteins were significantly and positively correlated with each other in tumour specimens. In addition, the expression levels of PCK1 pS90, INSIG1 pS207/INSIG2 pS151 and SREBP1 were associated with the tumour, node and metastasis stage and progression in ESCC. Importantly, levels of PCK1 pS90 or INSIG1 pS207/INSIG2 pS151 or nuclear SREBP1 were positively correlated with poor prognosis in patients with ESCC, and the combined expression values of PCK1 pS90, INSIG1 pS207/INSIG2 pS151 and nuclear SREBP1 had a better prognostic value than that of each individual protein expression value and was an independent prognostic marker for ESCC.
These findings reveal the role of PCK1 protein kinase activity-dependent SREBP1 activation in ESCC progression. The regulation of SREBP1 by AKT activation-dependent PCK1 protein kinase activity may provide the potential for the diagnosis and treatment of human ESCC.


Phosphoenolpyruvate carboxykinase from T. cruzi magnetic beads affinity-based screening assays on crude plant extracts from Brazilian Cerrado

Bruno S do Amaral, Larissa R G da Silva, Alessandra L Valverde, Lorena R F de Sousa, Richele P Severino, Dulce H F de Souza, Quezia B Cass
PMID: 33166842   DOI: 10.1016/j.jpba.2020.113710

Abstract

In T. cruzi, a causative agent of Chagas disease, phosphoenolpyruvate carboxykinase (TcPEPCK) is associated with carbohydrate catabolism. Due to its importance in the metabolism of the parasite, it has become a promising target for the development of new drugs against Chagas disease. Aiming to investigate different approaches for ligands screening, TcPEPCK was immobilized on amine-terminated magnetic beads (TcPEPCK-MB) and kinetically characterized by liquid chromatography tandem mass spectrometry activity assay with a K
value of 10 ± 1 μM to oxaloacetate as substrate. Natural products library affords highly diverse molecular frameworks through their secondary metabolites, herein a ligand fishing TcPEPCK-MB assay is described for prospecting ligands in four ethanolic extracts of Brazilian Cerrado plants: Qualea grandiflora (Vochysiaceae), Diospyros burchellii (Ebenaceae), Anadenanthera falcata (Fabaceae) and Byrsonima coccolobifolia (Malpighiaceae). The chemical characterization of eleven identified ligands was carried out by liquid chromatography tandem high-resolution mass spectrometry experiments. Senecic acid, syneilesinolide A, phytosphingosine and vanillic acid 4-glucopyranoside are herein reported for the first time for Q. grandiflora, D. burchellii, A. falcata, respectively. In addition, the specificity of the assay was observed since only catechin was fished out from the ethanolic extract of B. coccolobifolia leaves, despite the presence of epicatechin epimer.


Hysteresis of pyruvate phosphate dikinase from Trypanosoma cruzi

Eglys González-Marcano, Hector Acosta, Wilfredo Quiñones, Alfredo Mijares, Juan Luis Concepción
PMID: 33098461   DOI: 10.1007/s00436-020-06934-7

Abstract

Trypanosoma cruzi, the causative agent of Chagas' disease, belongs to the Trypanosomatidae family. The parasite undergoes multiple morphological and metabolic changes during its life cycle, in which it can use both glucose and amino acids as carbon and energy sources. The glycolytic pathway is peculiar in that its first six or seven steps are compartmentalized in glycosomes, and has a two-branched auxiliary glycosomal system functioning beyond the intermediate phosphoenolpyruvate (PEP) that is also used in the cytosol as substrate by pyruvate kinase. The pyruvate phosphate dikinase (PPDK) is the first enzyme of one branch, converting PEP, PPi, and AMP into pyruvate, Pi, and ATP. Here we present a kinetic study of PPDK from T. cruzi that reveals its hysteretic behavior. The length of the lag phase, and therefore the time for reaching higher specific activity values is affected by the concentration of the enzyme, the presence of hydrogen ions and the concentrations of the enzyme's substrates. Additionally, the formation of a more active PPDK with more complex structure is promoted by it substrates and the cation ammonium, indicating that this enzyme equilibrates between the monomeric (less active) and a more complex (more active) form depending on the medium. These results confirm the hysteretic behavior of PPDK and are suggestive for its functioning as a regulatory mechanism of this auxiliary pathway. Such a regulation could serve to distribute the glycolytic flux over the two auxiliary branches as a response to the different environments that the parasite encounters during its life cycle.


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